molecular formula C19H17ClN2O B5841606 1-[2-(2-chlorophenoxy)ethyl]-7-ethyl-1H-indole-3-carbonitrile

1-[2-(2-chlorophenoxy)ethyl]-7-ethyl-1H-indole-3-carbonitrile

Cat. No. B5841606
M. Wt: 324.8 g/mol
InChI Key: VOVMQJURDNSKCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(2-chlorophenoxy)ethyl]-7-ethyl-1H-indole-3-carbonitrile is a chemical compound that belongs to the family of indole derivatives. It is commonly referred to as JWH-018, which is a synthetic cannabinoid that was first synthesized in 1995 by John W. Huffman. This compound has gained popularity in recent years due to its psychoactive effects, which are similar to those of tetrahydrocannabinol (THC), the active ingredient in marijuana. In

Mechanism of Action

JWH-018 acts as an agonist at the cannabinoid receptors CB1 and CB2. These receptors are located throughout the body, but are most abundant in the brain. When JWH-018 binds to these receptors, it produces a variety of effects, including altered mood, altered perception, and altered cognition. JWH-018 has also been shown to affect the release of neurotransmitters, such as dopamine and serotonin, which are involved in regulating mood and behavior.
Biochemical and Physiological Effects
JWH-018 has been shown to produce a variety of biochemical and physiological effects. These effects include increased heart rate, increased blood pressure, decreased body temperature, and altered respiratory function. JWH-018 has also been shown to affect the release of hormones, such as cortisol and prolactin, which are involved in regulating stress and reproductive function.

Advantages and Limitations for Lab Experiments

JWH-018 has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and its effects on the endocannabinoid system are well-documented. However, there are also several limitations to its use. JWH-018 has been shown to produce toxic effects in some animal studies, and its effects on humans are not well-understood. Additionally, the legality of JWH-018 varies by country, which can make it difficult to obtain for research purposes.

Future Directions

There are several future directions for research on JWH-018. One area of interest is the development of new synthetic cannabinoids that have fewer adverse effects than JWH-018. Another area of interest is the investigation of the effects of JWH-018 on specific physiological processes, such as pain, inflammation, and addiction. Finally, there is a need for further research on the long-term effects of JWH-018 on human health.
Conclusion
In conclusion, 1-[2-(2-chlorophenoxy)ethyl]-7-ethyl-1H-indole-3-carbonitrile is a synthetic cannabinoid that has gained popularity in recent years due to its psychoactive effects. It has been widely used in scientific research to study the endocannabinoid system and its effects on various physiological processes. JWH-018 acts as an agonist at the cannabinoid receptors CB1 and CB2, producing a variety of effects on mood, perception, and cognition. While JWH-018 has several advantages for use in laboratory experiments, there are also several limitations to its use. Future research on JWH-018 should focus on the development of new synthetic cannabinoids, investigation of its effects on specific physiological processes, and further research on its long-term effects on human health.

Synthesis Methods

The synthesis of JWH-018 involves a multi-step process that begins with the reaction of 4-chlorobenzyl cyanide with 2-bromoethyl ether in the presence of a base. The resulting product is then reacted with 1-methylindole-3-carboxaldehyde in the presence of a Lewis acid catalyst to yield JWH-018. The synthesis of JWH-018 is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

JWH-018 has been widely used in scientific research to study the endocannabinoid system and its effects on various physiological processes. This compound has been shown to bind to cannabinoid receptors in the brain and produce effects similar to those of 1-[2-(2-chlorophenoxy)ethyl]-7-ethyl-1H-indole-3-carbonitrile. JWH-018 has been used to study the effects of cannabinoids on pain, inflammation, anxiety, and depression. It has also been used to investigate the role of the endocannabinoid system in addiction and drug abuse.

properties

IUPAC Name

1-[2-(2-chlorophenoxy)ethyl]-7-ethylindole-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O/c1-2-14-6-5-7-16-15(12-21)13-22(19(14)16)10-11-23-18-9-4-3-8-17(18)20/h3-9,13H,2,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOVMQJURDNSKCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)C(=CN2CCOC3=CC=CC=C3Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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